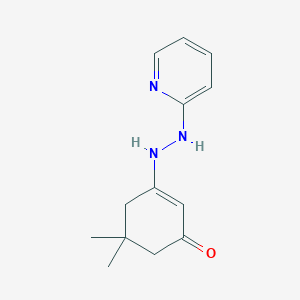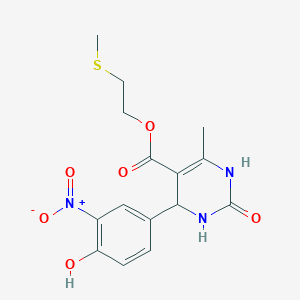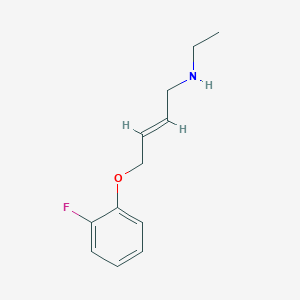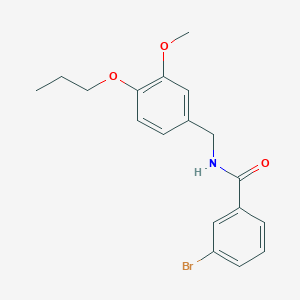
3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone, also known as HDPH, is a chemical compound that has been widely studied for its potential applications in scientific research. HDPH is a hydrazone derivative of cyclohexenone, and it has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone is not fully understood, but it is believed to involve the modulation of various signaling pathways and biochemical processes. This compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of NMDA receptors, which are involved in neuronal signaling and synaptic plasticity. Additionally, this compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to exhibit anti-inflammatory effects, by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yield. This compound is also stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, there are also some limitations to using this compound in lab experiments. For example, this compound can exhibit non-specific binding to proteins and other biomolecules, which can interfere with the interpretation of experimental results. Additionally, this compound can be toxic at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for research on 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound, which could lead to the identification of novel drug targets. Additionally, the optimization of the synthesis and purification of this compound could lead to the development of more efficient and cost-effective methods for obtaining this compound.
Synthesis Methods
The synthesis of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone involves the reaction of 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one with 2-pyridylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst used.
Scientific Research Applications
3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-pyridinylhydrazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been shown to modulate the activity of various enzymes and receptors, such as cyclooxygenase-2 and NMDA receptors. Due to its diverse pharmacological properties, this compound has been investigated as a potential therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
5,5-dimethyl-3-(2-pyridin-2-ylhydrazinyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2)8-10(7-11(17)9-13)15-16-12-5-3-4-6-14-12/h3-7,15H,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCNLGMCKJDIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)

![dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5124155.png)
![2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5124162.png)
![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5124166.png)

![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)

![ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124208.png)


![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5124242.png)